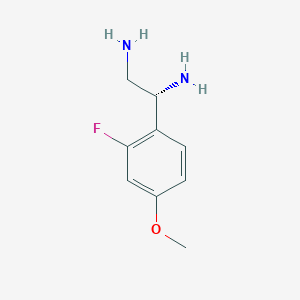
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: is an organic compound that features a fluorine and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often involving continuous flow reactors and automated chromatography systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction of the nitro group, if present, can yield the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Replacement of the fluorine atom with other functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism by which (1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine exerts its effects depends on its specific application:
Pharmacological Action: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.
Biochemical Pathways: The compound can influence biochemical pathways by interacting with key proteins or nucleic acids, altering their function and activity.
Comparación Con Compuestos Similares
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine: can be compared with other similar compounds:
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
(1R)-1-(2-Fluoro-4-chlorophenyl)ethane-1,2-diamine: Contains a chlorine atom instead of a methoxy group.
(1R)-1-(2-Fluoro-4-hydroxyphenyl)ethane-1,2-diamine: Features a hydroxyl group instead of a methoxy group.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C9H13FN2O |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
(1R)-1-(2-fluoro-4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
Clave InChI |
ZQLHJHILMLAQAY-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)[C@H](CN)N)F |
SMILES canónico |
COC1=CC(=C(C=C1)C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)



![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)



